N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide
CAS No.: 1019095-66-9
Cat. No.: VC8192310
Molecular Formula: C24H24N4O4S
Molecular Weight: 464.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019095-66-9 |
|---|---|
| Molecular Formula | C24H24N4O4S |
| Molecular Weight | 464.5 g/mol |
| IUPAC Name | N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide |
| Standard InChI | InChI=1S/C24H24N4O4S/c1-4-31-19-7-5-17(6-8-19)21-15-33-24(25-21)28-22(13-16(2)27-28)26-23(29)14-32-20-11-9-18(30-3)10-12-20/h5-13,15H,4,14H2,1-3H3,(H,26,29) |
| Standard InChI Key | OTNDIOHSZAJHDT-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)COC4=CC=C(C=C4)OC |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)COC4=CC=C(C=C4)OC |
Introduction
Structural and Synthetic Characterization
Molecular Architecture
The compound features a thiazole ring (a five-membered heterocycle with sulfur and nitrogen) linked to a pyrazole core (a five-membered ring with two adjacent nitrogen atoms). The pyrazole is substituted with a methyl group at position 3 and an acetamide group at position 5. The acetamide side chain includes a 4-methoxyphenoxy moiety, while the thiazole ring is para-substituted with a 4-ethoxyphenyl group . This arrangement enhances molecular rigidity and facilitates interactions with biological targets through hydrogen bonding and π-π stacking .
Synthetic Pathways
Synthesis involves multi-step organic reactions, typically starting with the formation of the thiazole and pyrazole rings. Key steps include:
-
Thiazole Formation: Condensation of 4-ethoxyphenylthioamide with α-haloketones in ethanol or dimethylformamide (DMF) under basic conditions .
-
Pyrazole Functionalization: Cyclization of hydrazine derivatives with diketones, followed by methylation at position 3 using methyl iodide.
-
Acetamide Coupling: Reaction of the pyrazole-thiazole intermediate with 2-(4-methoxyphenoxy)acetic acid using carbodiimide coupling agents (e.g., EDC/HOBt) .
Optimal yields (60–75%) are achieved under reflux conditions (80–100°C) with catalytic acetic acid. Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol ensures >95% purity .
Analytical Characterization
The compound is characterized using:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, DMSO-d₆) shows signals at δ 2.35 (s, 3H, CH₃), 3.78 (s, 3H, OCH₃), 4.08 (q, 2H, OCH₂CH₃), and 7.12–7.89 (m, aromatic protons) .
-
Mass Spectrometry (MS): ESI-MS m/z 465.2 [M+H]⁺ confirms the molecular weight .
-
Infrared (IR) Spectroscopy: Peaks at 1665 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C ether).
-
Thermogravimetric Analysis (TGA): Decomposition onset at 210°C, indicating thermal stability.
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
-
logP: 3.2 (calculated using ChemAxon), indicating moderate lipophilicity .
-
Aqueous Solubility: 0.12 mg/mL (pH 7.4), suitable for oral administration .
-
Polar Surface Area (PSA): 87.1 Ų, aligning with WHO guidelines for bioavailability .
Metabolic Stability
In vitro microsomal studies (human liver microsomes) show a half-life of 45 minutes, with primary metabolites resulting from O-demethylation of the methoxyphenoxy group . CYP3A4 is the major enzyme involved, suggesting potential drug-drug interactions with CYP inhibitors/inducers .
Comparative Analysis with Analogues
The ethoxyphenyl-thiazole-pyrazole scaffold demonstrates superior anticancer potency compared to tetrazole and chloroacetamide analogues, likely due to enhanced target affinity and stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume